

Technical Guide: 4-Methyl-2-nitroaniline-d6 for Research Applications

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Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline-d6

Cat. No.: B15295031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methyl-2-nitroaniline-d6**, a deuterated analog of 4-Methyl-2-nitroaniline. This document outlines its commercial availability, key chemical properties, and potential applications in research and development, particularly in mass spectrometry-based assays and drug metabolism studies.

Commercial Availability and Key Properties

4-Methyl-2-nitroaniline-d6 is a specialized chemical available from several commercial suppliers. It is commonly used as an internal standard in analytical chemistry. Below is a summary of its key properties and typical supplier information.

Table 1: Chemical and Supplier Information for **4-Methyl-2-nitroaniline-d6**

Property	Value	Source
Chemical Name	4-Methyl-2-nitroaniline-d6	N/A
Synonyms	2-Nitro-p-toluidine-d6, 4-Amino-3-nitrotoluene-d6	N/A
CAS Number	1246820-08-5	[1]
Molecular Formula	C ₇ H ₂ D ₆ N ₂ O ₂	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	Orange Solid	N/A
Solubility	Dichloromethane	N/A
Primary Suppliers	LGC Standards (Toronto Research Chemicals), Adva Tech Group Inc., USBIO	[2]
Typical Product Code	TRC-M323452	[1]

Note: A Certificate of Analysis (CoA) with detailed information on purity and isotopic enrichment is typically provided by the supplier upon purchase.[3][4][5]

Synthesis and Isotopic Enrichment

The synthesis of **4-Methyl-2-nitroaniline-d6** is not commonly detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from general methods for the deuteration of aromatic amines and the synthesis of the non-deuterated analog.[6][7] A common strategy involves the deuteration of a suitable precursor using a deuterium source.

A potential synthetic approach is the nitration of a deuterated p-toluidine precursor. The synthesis of the non-deuterated 4-methyl-2-nitroaniline often involves the protection of the amino group of p-toluidine, followed by nitration and subsequent deprotection.[8][9] For the deuterated analog, deuterated p-toluidine would be used as the starting material.

Experimental Protocol: Plausible Synthesis of **4-Methyl-2-nitroaniline-d6**

- **Amino Group Protection:** React deuterated p-toluidine (p-toluidine-d7) with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide. This directs the subsequent nitration to the ortho position.
- **Nitration:** The deuterated N-acetyl-p-toluidine is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
- **Deprotection (Hydrolysis):** The resulting nitro-acetanilide derivative is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield **4-Methyl-2-nitroaniline-d6**.
- **Purification:** The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.

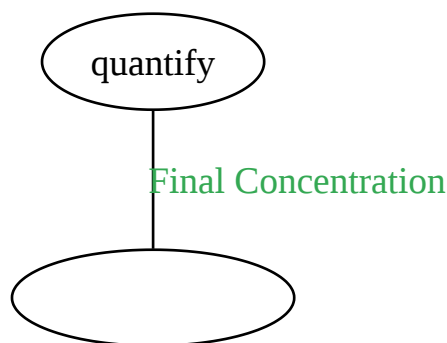
The isotopic enrichment of the final product is a critical parameter and is typically determined by the supplier using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can confirm the number and position of deuterium atoms in the molecule.

Applications in Research and Drug Development

Deuterated compounds like **4-Methyl-2-nitroaniline-d6** are valuable tools in pharmaceutical research and development. Their primary application is as internal standards for quantitative analysis by mass spectrometry.^[10]

Internal Standard in Bioanalytical Methods

Due to its similar chemical and physical properties to the non-deuterated (endogenous) analyte, but with a distinct mass, **4-Methyl-2-nitroaniline-d6** is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays.^[11] It is added to biological samples (e.g., plasma, urine) at a known concentration to enable accurate quantification of the non-deuterated 4-methyl-2-nitroaniline or its metabolites.

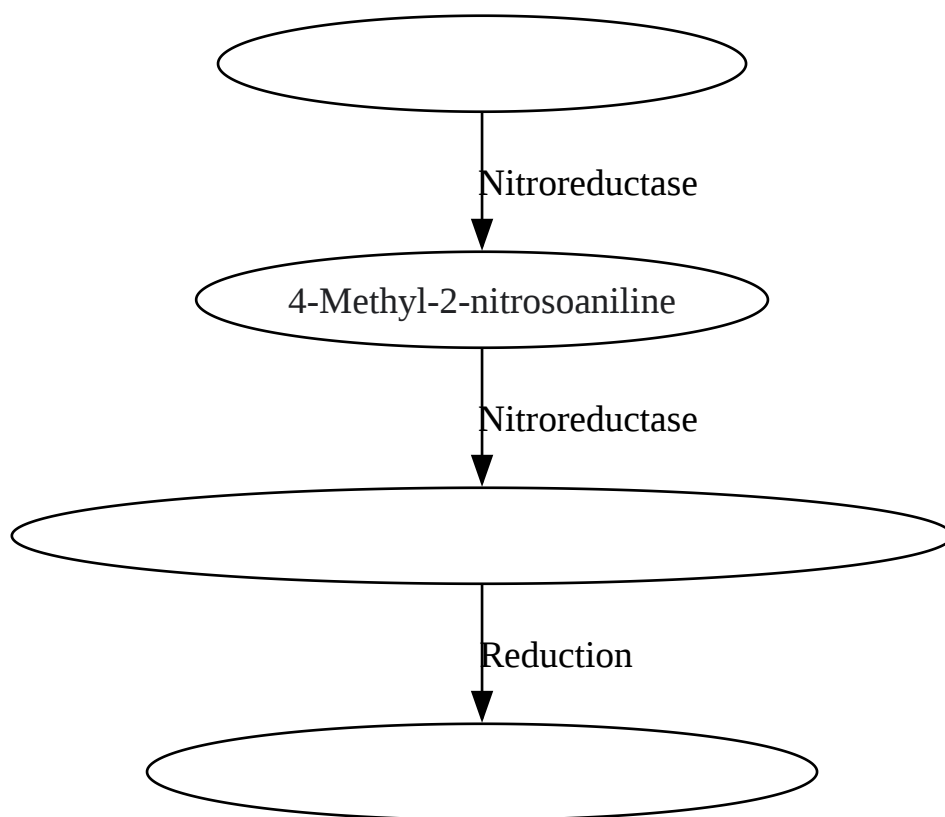


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Drug Metabolism Studies

The non-deuterated compound, 4-methyl-2-nitroaniline, is an aromatic amine, a class of compounds often subject to metabolic transformations in vivo. Understanding the metabolic fate of such compounds is crucial in drug development to identify potential metabolic pathways and assess the formation of active or toxic metabolites. Deuterated standards are essential for the accurate quantification of metabolites in these studies.

The metabolism of nitroaromatic compounds can involve the reduction of the nitro group. This process can be enzymatic and may proceed through nitroso and hydroxylamine intermediates to the corresponding amine.



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Quality Control and Data Interpretation

For quantitative applications, verifying the chemical purity and isotopic enrichment of **4-Methyl-2-nitroaniline-d6** is paramount.

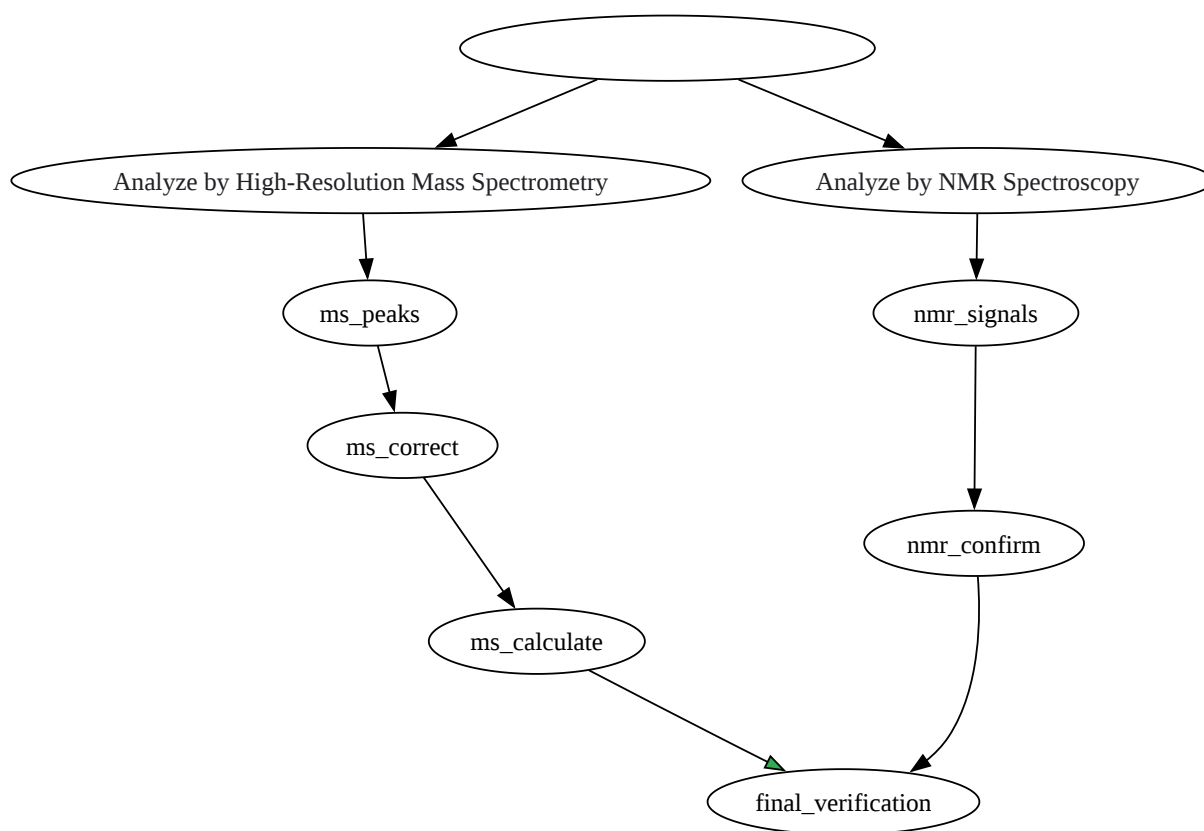
Table 2: Typical Quality Control Data (Hypothetical)

Parameter	Specification	Analytical Method
Chemical Purity	≥98%	HPLC, ¹ H-NMR
Isotopic Enrichment	≥99 atom % D	Mass Spectrometry, ¹³ C-NMR

Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

- **Sample Preparation:** Prepare solutions of both the deuterated standard and the non-deuterated analog at known concentrations.

- Mass Spectrometry Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to obtain the mass spectra of both compounds.
- Data Analysis:
 - For the non-deuterated compound, determine the natural isotopic distribution of the molecular ion peak.
 - For the deuterated compound, acquire the mass spectrum and identify the peaks corresponding to the fully deuterated molecule and any partially deuterated or non-deuterated species.
 - Correct the observed peak intensities for the natural isotopic abundance.
 - Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated species compared to all other isotopic variants.



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In conclusion, **4-Methyl-2-nitroaniline-d6** is a valuable and commercially available tool for researchers in drug development and analytical science. Its primary utility as an internal standard in mass spectrometry-based quantification enables accurate and reliable measurements in complex biological matrices. The information provided in this guide serves as a comprehensive resource for the effective application of this deuterated compound in a research setting.

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